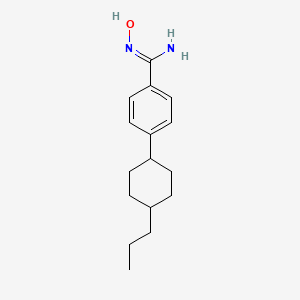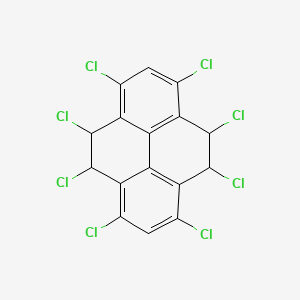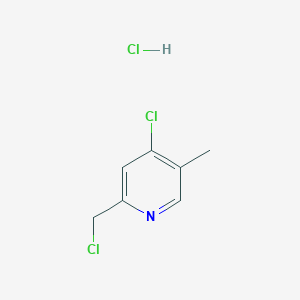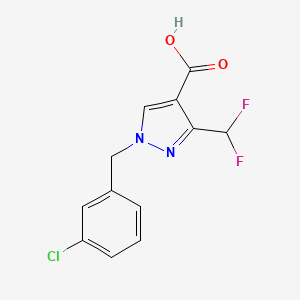
2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a triazole moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both chloro and triazole groups in its structure allows for diverse chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions, which facilitate the formation of the triazole ring. The general synthetic route can be summarized as follows:
Preparation of Azide: The azide precursor is synthesized from the corresponding amine via diazotization followed by azidation.
Preparation of Alkyne: The alkyne precursor is synthesized through standard organic reactions such as Sonogashira coupling.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst to form the triazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of renewable resources, may be employed to minimize environmental impact.
化学反応の分析
Types of Reactions: 2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can undergo coupling reactions with various electrophiles, such as aryl halides, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium or copper catalysts in the presence of ligands and bases.
Major Products:
Substitution Products: Formation of new compounds with different functional groups replacing the chloro group.
Oxidation Products: Oxidized forms of the triazole ring.
Coupling Products: Complex molecules with extended conjugation or additional functional groups.
科学的研究の応用
2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and antiviral agent due to its ability to interact with biological targets.
Materials Science: It is used in the design of novel materials with specific electronic, optical, or mechanical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: It is used as a probe to study enzyme mechanisms, protein-ligand interactions, and cellular processes.
作用機序
The mechanism of action of 2-chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds, π-π interactions, and coordinate with metal ions, facilitating its binding to biological macromolecules. The chloro group can participate in covalent bonding or act as a leaving group in substitution reactions, further modulating the compound’s activity.
類似化合物との比較
- 2-Chloro-6-(4-methyl-1H-1,2,3-triazol-1-yl)pyridine
- 2-Chloro-6-(4-ethyl-1H-1,2,3-triazol-1-yl)pyridine
- 2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)benzene
Uniqueness: 2-Chloro-6-(4-phenyl-1H-1,2,3-triazol-1-yl)pyridine is unique due to the presence of both a chloro group and a phenyl-substituted triazole ring. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications. The phenyl group provides additional π-π stacking interactions, while the chloro group offers sites for further functionalization.
特性
分子式 |
C13H9ClN4 |
|---|---|
分子量 |
256.69 g/mol |
IUPAC名 |
2-chloro-6-(4-phenyltriazol-1-yl)pyridine |
InChI |
InChI=1S/C13H9ClN4/c14-12-7-4-8-13(15-12)18-9-11(16-17-18)10-5-2-1-3-6-10/h1-9H |
InChIキー |
FHOYXJPXSNVVNB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN(N=N2)C3=NC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)


![{[(1E)-2-(isoquinolin-1-yl)cyclohexylidene]amino}urea](/img/structure/B11714126.png)
![2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)



![2-(4-ethylphenoxy)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11714156.png)



![(E)-N-{[3-(4-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine](/img/structure/B11714196.png)
![[5-(4-Fluorophenyl)-3-furyl]methanol](/img/structure/B11714199.png)
